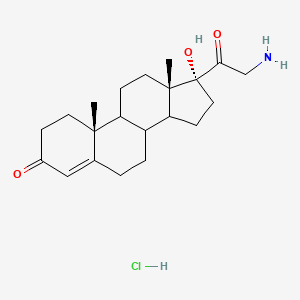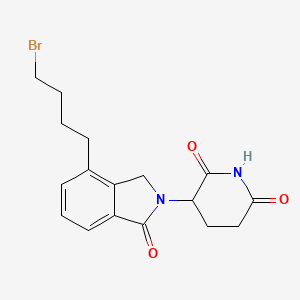
Phthalimidinoglutarimide-C4-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalimidinoglutarimide-C4-Br is a compound that belongs to the class of phthalimides, which are known for their diverse applications in pharmaceuticals, organic materials, and natural products. This compound is characterized by the presence of a phthalimide core, a glutarimide moiety, and a bromine atom at the C4 position. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C4-Br typically involves the condensation of phthalic anhydride with primary amines to form the phthalimide coreThe reaction conditions often include the use of acetic acid as a solvent and a catalyst such as sulfuric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted reactions to enhance the reaction rate and yield. The use of environmentally benign catalysts and one-pot processes are preferred to ensure operational simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-C4-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation, particularly bromination, is a common substitution reaction for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and brominated compounds, which can be further utilized in various applications .
Scientific Research Applications
Phthalimidinoglutarimide-C4-Br has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its antiepileptic and anticancer properties.
Industry: Utilized in the production of polymers and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of Phthalimidinoglutarimide-C4-Br involves its interaction with specific molecular targets and pathways. For instance, in its antiepileptic activity, the compound interacts with the GABA_A receptor, enhancing its inhibitory effects on neuronal activity. In anticancer applications, it may inhibit cell cycle progression by targeting cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Phthalimidinoglutarimide-C4-Br can be compared with other phthalimide derivatives such as thalidomide and lenalidomide. While these compounds share a similar core structure, this compound is unique due to the presence of the glutarimide moiety and the bromine atom at the C4 position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
List of Similar Compounds
- Thalidomide
- Lenalidomide
- Pomalidomide
- N-phthaloylglycine derivatives
This compound stands out due to its specific modifications, making it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H19BrN2O3 |
|---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
3-[7-(4-bromobutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H19BrN2O3/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22/h3,5-6,14H,1-2,4,7-10H2,(H,19,21,22) |
InChI Key |
MTWOYKHJUFIAJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


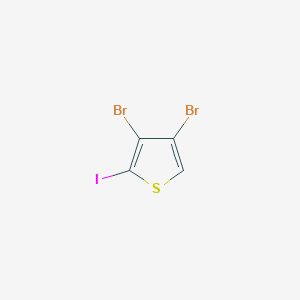
![Methyl 5-amino-4'-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14776297.png)
![4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B14776305.png)
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14776316.png)
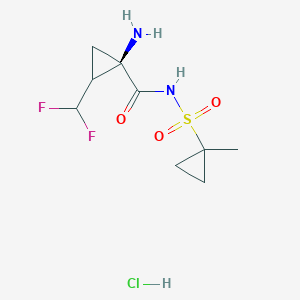

![4-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14776327.png)
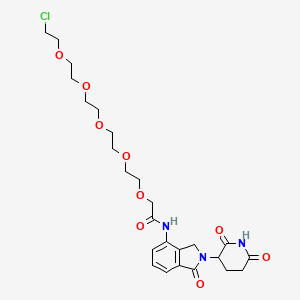
![N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate](/img/structure/B14776334.png)
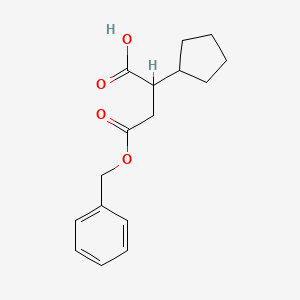
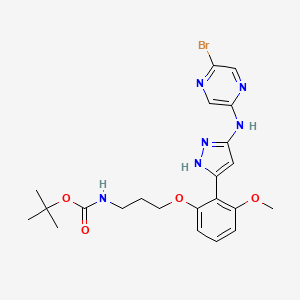
![(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14776351.png)
